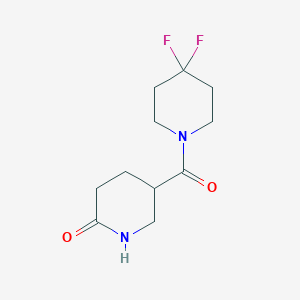

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is a fascinating chemical compound used in scientific research. Its versatile properties make it a valuable tool for various studies, offering potential breakthroughs in multiple fields.

Méthodes De Préparation

The synthesis of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one involves several steps. One common method includes the reaction of 4,4-difluoropiperidine with piperidin-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

The synthesis of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is part of a broader category of piperidine derivatives that have shown significant promise in drug development. These compounds are often modified to enhance their pharmacological properties. The introduction of fluorine atoms in piperidine derivatives can improve their metabolic stability and bioavailability, making them suitable candidates for further development as pharmaceuticals .

Table 1: Characteristics of Piperidine Derivatives

| Compound Name | Structure Features | Pharmacological Activity |

|---|---|---|

| This compound | Difluorinated piperidine core | Orexin receptor antagonist |

| Vestipitant | C-phenylpiperazine derivative | NK(1) receptor antagonist |

| Other Piperidine Derivatives | Varied substitutions for enhanced activity | Diverse therapeutic applications |

Pharmacological Insights

Research indicates that compounds like this compound act as selective antagonists at orexin receptors. Orexins are neuropeptides involved in various physiological processes, including sleep-wake regulation and appetite control. Antagonists of orexin receptors have potential applications in treating conditions such as obesity, insomnia, and other sleep disorders .

Case Study: Orexin Receptor Antagonism

A study highlighted the effectiveness of orexin receptor antagonists in managing sleep disorders. The administration of such compounds led to significant improvements in sleep quality and duration in preclinical models. This suggests that this compound could be explored for similar applications .

Therapeutic Applications

The therapeutic implications of this compound extend beyond sleep disorders. The compound's antagonistic action on orexin receptors positions it as a candidate for treating:

Mécanisme D'action

The mechanism of action of 5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one can be compared with other similar compounds, such as:

4,4-Difluoropiperidine-1-carbonyl chloride: This compound is similar in structure but has different reactivity due to the presence of a chloride group.

4,4-Difluoropiperidine: Another related compound, differing in its functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

5-(4,4-Difluoropiperidine-1-carbonyl)piperidin-2-one is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a difluorinated substituent, which enhances its lipophilicity and metabolic stability. Its molecular formula is CHFNO, indicating the presence of a carbonyl group that is crucial for its biological activity. The difluoropiperidine moiety may confer selectivity in interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro assays have shown significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values indicating potent activity compared to established chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This aspect is under ongoing investigation to determine its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For instance, it has been suggested that it could inhibit pathways related to cancer cell proliferation and survival.

- Receptor Binding : It may also bind to various receptors, altering their activity and leading to downstream biological effects. This binding can affect signaling pathways critical for cell growth and apoptosis .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No toxicity at 2000 mg/kg |

These parameters indicate a favorable pharmacokinetic profile, suggesting potential for further development as a therapeutic agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : In a comparative study against MCF-7 cells, this compound exhibited superior growth inhibition compared to controls. The study measured caspase levels to assess apoptosis induction, revealing significant increases in treated samples .

- Antimicrobial Evaluation : A recent investigation assessed the compound's efficacy against various pathogens, demonstrating notable antibacterial activity. Future studies are planned to explore its mechanism of action against specific microbial targets.

Propriétés

IUPAC Name |

5-(4,4-difluoropiperidine-1-carbonyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N2O2/c12-11(13)3-5-15(6-4-11)10(17)8-1-2-9(16)14-7-8/h8H,1-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRVIPZQXVOUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N2CCC(CC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.